molecular formula C14H15ClN2O3 B7982763 4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride

4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride

Cat. No.: B7982763
M. Wt: 294.73 g/mol
InChI Key: LYWGMJXWWWKBAN-UHFFFAOYSA-N
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Description

4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride is an organic compound with the molecular formula C14H14N2O3·HCl It is a derivative of benzoic acid, featuring a methoxy group and a pyridin-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-(aminomethyl)pyridine.

    Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified through recrystallization or chromatography.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression.

    Apoptosis Induction: It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular processes.

Comparison with Similar Compounds

4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride can be compared with other similar compounds:

    4-Methyl-3-[(pyridin-2-ylmethyl)amino]benzoic acid: Similar structure but with a methyl group instead of a methoxy group.

    4-Methoxy-3-[(pyridin-3-ylmethyl)amino]benzoic acid: Similar structure but with the pyridine ring attached at a different position.

    4-Methoxy-3-[(pyridin-2-ylmethyl)amino]benzoic acid: The non-hydrochloride form of the compound.

These compounds share structural similarities but may exhibit different chemical reactivities and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3.ClH/c1-19-13-6-5-10(14(17)18)8-12(13)16-9-11-4-2-3-7-15-11;/h2-8,16H,9H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWGMJXWWWKBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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